molecular formula C11H10N2O2 B13893961 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid

2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid

Cat. No.: B13893961
M. Wt: 202.21 g/mol
InChI Key: MVHDBERVNBGHLY-UHFFFAOYSA-N
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Description

2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is an organic compound that features a pyrazole ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylacetic acid. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, which is then coupled with phenylacetic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .

Scientific Research Applications

2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)benzoic acid
  • 4-(1H-pyrazol-4-yl)phenylboronic acid
  • 4-(1H-pyrazol-4-yl)phenylmethanol

Uniqueness

2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-[4-(1H-pyrazol-4-yl)phenyl]acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H,5H2,(H,12,13)(H,14,15)

InChI Key

MVHDBERVNBGHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CNN=C2

Origin of Product

United States

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